molecular formula C14H10I2N2O2 B11023713 N,N'-bis(4-iodophenyl)ethanediamide

N,N'-bis(4-iodophenyl)ethanediamide

Cat. No.: B11023713
M. Wt: 492.05 g/mol
InChI Key: MSRXWBFSXVFCBK-UHFFFAOYSA-N
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Description

N,N’-bis(4-iodophenyl)ethanediamide is an organic compound characterized by the presence of two iodophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-iodophenyl)ethanediamide typically involves the reaction of 4-iodoaniline with oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(4-iodophenyl)ethanediamide may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-iodophenyl)ethanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, where the amide groups may be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry

In organic synthesis, N,N’-bis(4-iodophenyl)ethanediamide serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine

In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its structural features allow for modifications that can enhance biological activity, selectivity, and pharmacokinetic properties.

Industry

In the materials science industry, N,N’-bis(4-iodophenyl)ethanediamide can be used to create polymers and other materials with specific properties, such as improved thermal stability or electronic conductivity.

Mechanism of Action

The mechanism by which N,N’-bis(4-iodophenyl)ethanediamide exerts its effects depends on its application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound’s amide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-bromophenyl)ethanediamide
  • N,N’-bis(4-chlorophenyl)ethanediamide
  • N,N’-bis(4-fluorophenyl)ethanediamide

Uniqueness

N,N’-bis(4-iodophenyl)ethanediamide is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific synthetic applications where other halogenated compounds may not perform as well.

Properties

Molecular Formula

C14H10I2N2O2

Molecular Weight

492.05 g/mol

IUPAC Name

N,N'-bis(4-iodophenyl)oxamide

InChI

InChI=1S/C14H10I2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20)

InChI Key

MSRXWBFSXVFCBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)I)I

Origin of Product

United States

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